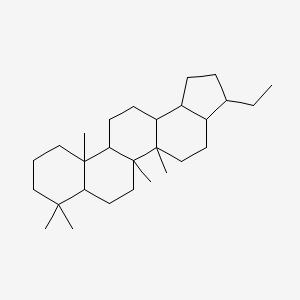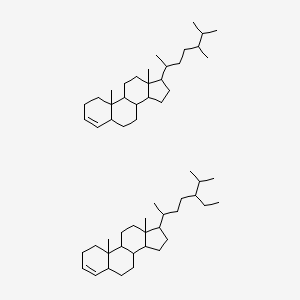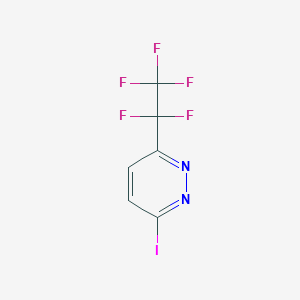
Nephilatoxin NPTX-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La nephilatoxine NPTX-11 est une neurotoxine initialement extraite du venin de l'araignée Joro (Nephila clavata).
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la nephilatoxine NPTX-11 implique plusieurs étapes. Une méthode efficace consiste à faire réagir la cadavérine (1,5-diaminopentane) avec la 2-acétyldimédone dans de l'éthanol en reflux. Cette réaction se déroule en 2 heures pour donner le produit souhaité . La synthèse de la nephilatoxine NPTX-11 et de ses analogues a été bien documentée, offrant une voie fiable pour la préparation en laboratoire .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la nephilatoxine NPTX-11 ne soient pas largement documentées, les méthodes de synthèse utilisées en recherche peuvent être adaptées à des applications industrielles. Les étapes clés impliquent l'utilisation de réactifs facilement disponibles et de techniques de synthèse organique standard, ce qui rend la production à grande échelle réalisable.
Analyse Des Réactions Chimiques
Types de réactions
La nephilatoxine NPTX-11 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé en vue de différentes applications et pour étudier ses propriétés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la nephilatoxine NPTX-11 comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir des réactions de la nephilatoxine NPTX-11 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des dérivés aminés.
Applications De Recherche Scientifique
La nephilatoxine NPTX-11 a un large éventail d'applications en recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des neurotoxines.
Biologie : Utilisée dans la recherche sur la transmission synaptique et la neurotoxicité.
Médecine : Étudiée pour ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques.
Industrie : Utilisée dans le développement de composés bioactifs et comme outil pour étudier les récepteurs du glutamate.
Mécanisme d'action
La nephilatoxine NPTX-11 exerce ses effets en bloquant les potentiels postsynaptiques excitatoires et les réponses induites par le glutamate. Elle interagit avec les récepteurs membranaires non-NMDA (non-N-méthyl-D-aspartate), empêchant leur transition vers des états ouverts. Cette action de blocage est principalement due à la fraction 2,4-dihydroxyphénylacétyl asparagine dans la structure de la toxine, qui supprime l'activité, tandis que la chaîne polyamine renforce l'activité toxique .
Mécanisme D'action
Nephilatoxin NPTX-11 exerts its effects by blocking excitatory postsynaptic potentials and glutamate-evoked responses. It interacts with non-N-methyl-D-aspartate (non-NMDA) membrane receptors, preventing their transition into open states. This blocking action is primarily due to the 2,4-dihydroxyphenylacetyl asparagine moiety in the toxin structure, which suppresses activity, while the polyamine chain enhances toxic activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Nephilatoxine NPTX-9 : Une autre neurotoxine de la même famille, avec une activité de blocage similaire sur la transmission synaptique.
Toxine d'araignée Joro (JSTX) : Une toxine apparentée qui bloque également les récepteurs du glutamate.
Argiotoxine : Dérivée d'Argiope lobata, agit sur les récepteurs du glutamate de manière similaire aux nephilatoxines.
Unicité de la nephilatoxine NPTX-11
La nephilatoxine NPTX-11 est unique en raison de sa structure spécifique, qui comprend une fraction 2,4-dihydroxyphénylacétyl asparagine et une chaîne polyamine. Cette structure est cruciale pour son activité de blocage puissante sur les récepteurs du glutamate, ce qui en fait un outil précieux pour étudier la transmission synaptique et développer des agents thérapeutiques .
Propriétés
IUPAC Name |
N-[5-(2,5-diaminopentanoylamino)pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N7O4/c25-10-6-8-18(26)23(34)28-11-4-1-5-12-29-24(35)20(14-21(27)32)31-22(33)13-16-15-30-19-9-3-2-7-17(16)19/h2-3,7,9,15,18,20,30H,1,4-6,8,10-14,25-26H2,(H2,27,32)(H,28,34)(H,29,35)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARVYOOSMXGZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)C(CCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)




